molecular formula C13H18N4O2S B2892064 N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide CAS No. 2034467-06-4

N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2892064
CAS No.: 2034467-06-4
M. Wt: 294.37
InChI Key: NDHSSDWVLQVCRH-UHFFFAOYSA-N
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Description

N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C13H18N4O2S and its molecular weight is 294.37. The purity is usually 95%.
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Scientific Research Applications

Synthetic Methodologies

Research on derivatives of triazole and thiophene has led to innovative synthetic methodologies. For example, the reaction of derivatives of 5-hydroxy-1,2,3-triazole-4-carboxamide with phenyl isocyanate and phenyl isothiocyanate proceeds at the 4-carboxamide fragment, leading to the formation of derivatives of N-phenyl-N′-(2-diazo-2-carbamoylacetyl)urea and -thiourea correspondingly (Akat'ev et al., 1992). This methodology could potentially be applied to the synthesis and functionalization of the mentioned compound, indicating a broad utility in synthetic organic chemistry.

Biological Activities

Compounds related to triazoles and thiophenes have been investigated for their potential biological activities. For instance, new 4-substituted 4H-1,2,4-triazole-3-thiol derivatives were synthesized, introducing benzylsulfanylethyl groups in the 5-position of the heterocycle. These compounds were studied for anti-tumor activity and effects on the methylation level of tumor DNA, demonstrating potential applications in cancer research and treatment (Hovsepyan et al., 2018).

Properties

IUPAC Name

N-(5-hydroxy-3-thiophen-2-ylpentyl)-1-methyltriazole-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4O2S/c1-17-9-11(15-16-17)13(19)14-6-4-10(5-7-18)12-3-2-8-20-12/h2-3,8-10,18H,4-7H2,1H3,(H,14,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDHSSDWVLQVCRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=N1)C(=O)NCCC(CCO)C2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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